molecular formula C15H23N3O3S B497230 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine CAS No. 927640-62-8

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No. B497230
CAS RN: 927640-62-8
M. Wt: 325.4g/mol
InChI Key: NAZYKEBKBZLBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine, also known as P4MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception. 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine may also have activity at other serotonin receptors, including 5-HT2A and 5-HT2C.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity at the serotonin 5-HT1A receptor. 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has also been shown to have analgesic effects in animal models, which may be related to its activity at the serotonin 5-HT2A receptor. 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been shown to have minimal toxicity in animal studies, suggesting that it may be a safe compound for further development.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is its relatively simple synthesis method, which makes it an accessible starting material for the synthesis of novel compounds. However, one limitation is the lack of understanding of its exact mechanism of action, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine. One direction is the development of novel compounds based on 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine for the treatment of anxiety, depression, and pain. Another direction is the study of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine's activity at other serotonin receptors, which may have implications for the treatment of other disorders. Additionally, the development of more selective agonists at the serotonin 5-HT1A receptor may be a promising avenue for the development of novel therapeutics.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain pure 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of novel therapeutics for anxiety and depression. In pharmacology, 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been studied for its potential as a selective serotonin receptor agonist, which may have implications for the treatment of serotonin-related disorders such as migraine and irritable bowel syndrome. In medicinal chemistry, 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-21-15-6-4-14(5-7-15)16-10-12-18(13-11-16)22(19,20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZYKEBKBZLBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

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